Potassium 16-methylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 16-methylheptadecanoate, also known as potassium isostearate, is a potassium salt of 16-methylheptadecanoic acid. It is an anionic surfactant belonging to the class of branched alkyl carboxylates. This compound is known for its excellent emulsifying, dispersing, solubilizing, and lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to achieve high purity and yield. The product is then purified and dried to obtain the final solid form .
Chemical Reactions Analysis
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes reactions typical of carboxylate salts. These include:
Substitution Reactions: The carboxylate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids, and reduction to form alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-methylheptadecanoic acid or corresponding ketones.
Reduction: Formation of 16-methylheptadecanol.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
Potassium 16-methylheptadecanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its emulsifying properties.
Medicine: Investigated for its potential use in drug delivery systems and formulations.
Industry: Utilized in the production of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of micelles and emulsions .
Comparison with Similar Compounds
Similar Compounds
Potassium Stearate: Similar in structure but lacks the branched methyl group.
Potassium Oleate: An unsaturated counterpart with a double bond in the alkyl chain.
Potassium Palmitate: A straight-chain analog with a shorter carbon chain.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. The presence of the methyl group enhances its solubility and emulsifying capabilities compared to its straight-chain counterparts .
Properties
CAS No. |
66469-15-6 |
---|---|
Molecular Formula |
C18H35KO2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.